
DL-高半胱氨酸
描述
DL-高半胱氨酸,也称为2-氨基-4-巯基丁酸,是一种含硫氨基酸。它是一种非必需的、非蛋白ogenic氨基酸,由蛋氨酸合成。高半胱氨酸是蛋氨酸循环中的中间代谢产物,在半胱氨酸的生物合成中起着至关重要的作用。 血浆中高半胱氨酸水平升高与多种疾病相关,包括心血管疾病和神经管缺陷 .
科学研究应用
DL-高半胱氨酸在科学研究中有很多应用:
化学: 它被用作各种化学反应和合成过程中的试剂。
生物学: DL-高半胱氨酸用于研究高半胱氨酸血症对动物模型的影响,例如Sprague-Dawley大鼠和载脂蛋白E缺陷小鼠.
作用机制
DL-高半胱氨酸通过与参与高半胱氨酸代谢的酶结合而发挥其作用,从而抑制其活性。它与蛋白质和脂类相互作用,影响其功能。高半胱氨酸代谢涉及重新甲基化形成蛋氨酸和转硫途径形成半胱氨酸。 这些途径需要维生素衍生的辅助因子,如吡哆醇(维生素B6)、叶酸(维生素B9)、钴胺素(维生素B12)和核黄素(维生素B2) .
类似化合物:
半胱氨酸: 另一种含硫氨基酸,与高半胱氨酸的区别在于多了一个亚甲基桥。
蛋氨酸: 蛋氨酸循环中高半胱氨酸的前体。
S-腺苷高半胱氨酸: 一种类似于DL-高半胱氨酸的化合物,但在某些生化反应中更有效
独特性: DL-高半胱氨酸的独特之处在于它作为蛋氨酸循环中的一种中间体,以及它参与多种代谢途径。 其升高的水平与多种疾病相关,使其成为医学研究中一个重要的生物标志物 .
生化分析
Biochemical Properties
DL-Homocysteine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of methionine and cysteine . It can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . The enzyme S-adenosylmethionine synthetase catalyzes the synthesis of S-adenosylmethionine (SAM) through the reaction of methionine and adenosine triphosphate . SAM then transfers the methyl group to an acceptor molecule .
Cellular Effects
DL-Homocysteine has significant effects on various types of cells and cellular processes. It can also induce toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .
Molecular Mechanism
DL-Homocysteine exerts its effects at the molecular level through various mechanisms. It binds enzymes involved in homocysteine metabolism, thus inhibiting their activity . It also has the ability to interact with certain proteins and lipids, which may impact their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Homocysteine change over time. For instance, a combination of 3DA and storage at 2–8 °C allows collection of samples for plasma homocysteine measurement outside of the hospital setting and wider population screening .
Dosage Effects in Animal Models
The effects of DL-Homocysteine vary with different dosages in animal models. For instance, in a study where developing chicks were supplemented with 0.6% DL-Homocysteine for the first 8 weeks of life, it was found that DL-Homocysteine modulates the expression of progranulin and EphA2 in a time- and dose-dependent manner .
Metabolic Pathways
DL-Homocysteine is involved in several metabolic pathways. It is a crucial component for regulating methionine availability, protein homeostasis, and DNA-methylation, key pathways in post-genomic and epigenetic regulation mechanisms .
Transport and Distribution
DL-Homocysteine is transported into both endothelial cells and smooth muscle cells in a time-dependent fashion, but the transport is approximately 4-fold greater in smooth muscle cells . It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .
Subcellular Localization
It is known that homocysteine metabolism contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors and occur in various cellular compartments .
准备方法
合成路线和反应条件: DL-高半胱氨酸可以通过多种方法合成。一种常见的方法涉及连续生产DL-高半胱氨酸硫代内酯盐酸盐。该过程以DL-蛋氨酸为原料,在液-液相微通道反应器中与硫酸反应生成DL-高胱氨酸。含有DL-高胱氨酸和盐酸的反应液然后被引入电解池的阴极室,在那里发生还原反应以生成DL-高胱氨酸盐酸盐。 然后对产品进行纯化以获得DL-高半胱氨酸硫代内酯盐酸盐 .
工业生产方法: DL-高半胱氨酸的工业生产通常涉及电化学方法。例如,DL-高胱氨酸可以使用电化学技术转化为N-乙酰高半胱氨酸硫代内酯。 这种方法的优点是避免了重金属污染,符合医疗标准 .
化学反应分析
反应类型: DL-高半胱氨酸经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: DL-高半胱氨酸可以被氧化形成高胱氨酸,它是高半胱氨酸的二聚体。
还原: 在盐酸存在的情况下,DL-高胱氨酸的还原产生DL-高半胱氨酸。
相似化合物的比较
Cysteine: Another sulfur-containing amino acid, differing from homocysteine by an additional methylene bridge.
Methionine: A precursor to homocysteine in the methionine cycle.
S-adenosylhomocysteine: A compound similar to DL-homocysteine but more potent in certain biochemical reactions
Uniqueness: DL-Homocysteine is unique due to its role as an intermediate in the methionine cycle and its involvement in various metabolic pathways. Its elevated levels are associated with several diseases, making it a significant biomarker in medical research .
属性
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
| Record name | (±)-Homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | homocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of DL-Homocysteine.
A: Research suggests that DL-Homocysteine can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to DL-Homocysteine interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.
ANone: The molecular formula of DL-Homocysteine is C4H9NO2S, and its molecular weight is 135.18 g/mol.
A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of DL-Homocysteine and its derivatives [].
A: DL-Homocysteine thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.
A: DL-Homocysteine can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.
A: Yes, some bacteria can utilize DL-Homocysteine as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of DL-Homocysteine to L-Methionine through a process called transmethylation.
A: Research indicates that resting cells of certain methylotrophic bacteria can utilize DL-Homocysteine and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.
A: Studies on plant root growth suggest that the free amino group at the C-3 position of DL-Homocysteine thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.
A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.
A: DL-Homocysteine can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.
A: Yes, dietary supplementation with DL-Homocysteine thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.
A: DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.
A: Studies in rats suggest that DL-Homocysteine thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of DL-Homocysteine on the nervous system.
A: Administration of DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between DL-Homocysteine and cardiovascular regulation.
A: A high-performance liquid chromatography (HPLC) method utilizing DL-Homocysteine as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of DL-Homocysteine in food chemistry.
A: The solubility of DL-Homocysteine thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.
A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to DL-Homocysteine []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.
A: Radiolabeled DL-Homocysteine, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of DL-Homocysteine research, bridging the fields of chemistry, medicine, and imaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


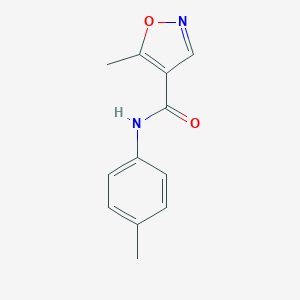
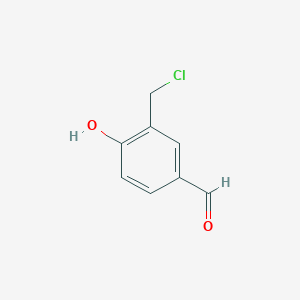
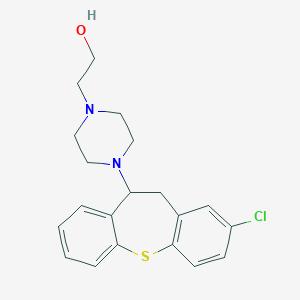
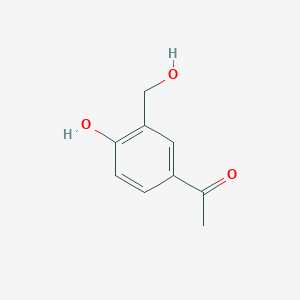
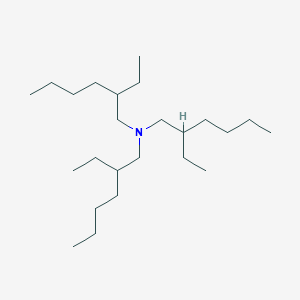
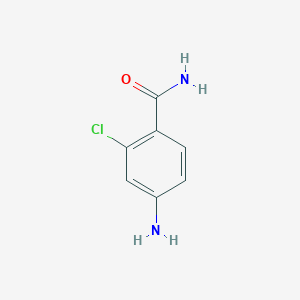
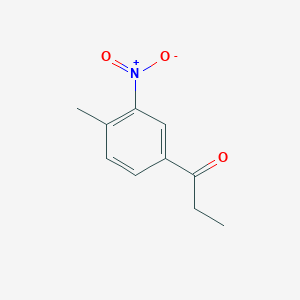
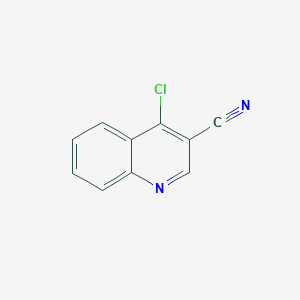
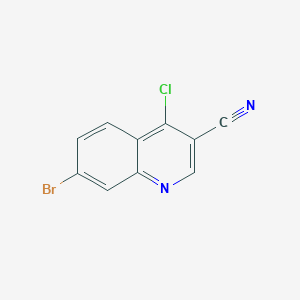
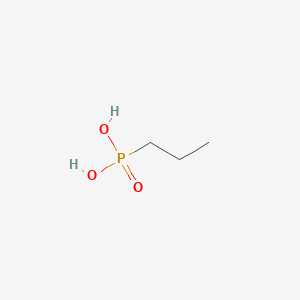

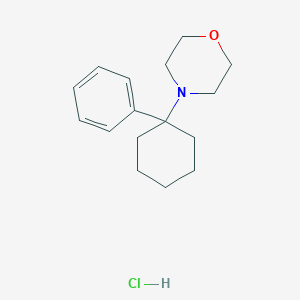
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)

